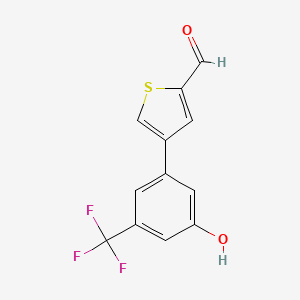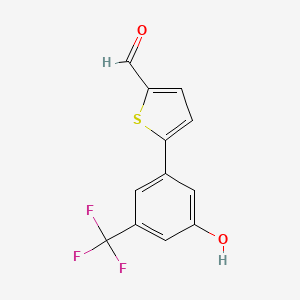
5-(3,5-Difluorophenyl)-3-trifluoromethoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Difluorophenyl)-3-trifluoromethoxyphenol, 95% (hereafter referred to as 5-DFTPM) is a synthetic organic compound that has been used in scientific research for a variety of applications. It is a white crystalline solid with a molecular weight of 312.3 g/mol and a melting point of 77-80°C. 5-DFTPM is soluble in ethanol, methanol, and chloroform, and is relatively insoluble in water. It has a strong odor and is considered to be slightly toxic.
Applications De Recherche Scientifique
5-DFTPM has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a building block in the synthesis of pharmaceuticals. It has also been used in the synthesis of dyes and pigments, as well as in the synthesis of organic semiconductors.
Mécanisme D'action
5-DFTPM has been shown to act as a Lewis acid, which is a type of electron-pair acceptor. It has been found to catalyze a variety of organic reactions, including the formation of carbon-carbon bonds, the formation of ethers, and the formation of amides. It has also been found to be effective in the synthesis of polymers.
Biochemical and Physiological Effects
5-DFTPM has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of bacteria, including Escherichia coli and Pseudomonas aeruginosa. It has also been found to have anticancer activity, as well as anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
5-DFTPM has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and is relatively stable and easy to handle. It is also relatively nontoxic, making it suitable for use in a variety of laboratory settings. However, it is important to note that 5-DFTPM is a highly reactive compound, and should be handled with care in order to avoid potential hazards.
Orientations Futures
Due to its various biochemical and physiological effects, 5-DFTPM has a great potential for further research. Some potential future directions include further investigation into its antimicrobial, anticancer, and antioxidant properties, as well as its potential applications in the synthesis of pharmaceuticals, dyes, and pigments. Additionally, further research into its role as a catalyst in the synthesis of polymers could lead to new and improved methods for the production of these materials.
Méthodes De Synthèse
5-DFTPM can be synthesized through a two-step reaction. The first step involves the reaction of 3,5-difluorophenol with trifluoromethyl iodide in the presence of potassium carbonate, followed by an oxidation with potassium bromate in acetic acid. The product is then purified by recrystallization from ethyl acetate.
Propriétés
IUPAC Name |
3-(3,5-difluorophenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5O2/c14-9-1-7(2-10(15)5-9)8-3-11(19)6-12(4-8)20-13(16,17)18/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAPYQACKJZDRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)OC(F)(F)F)C2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686583 |
Source


|
| Record name | 3',5'-Difluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261978-32-8 |
Source


|
| Record name | 3',5'-Difluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














